molecular formula C7H8F8O2 B178625 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane CAS No. 138845-14-4

1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane

Cat. No.: B178625
CAS No.: 138845-14-4
M. Wt: 276.12 g/mol
InChI Key: SUGHYGBPZYNJLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane is typically synthesized through the reaction of 1,3-dichloropropane with 1,1,2,2-tetrafluoroethanol under alkaline conditions . The reaction involves the substitution of chlorine atoms in 1,3-dichloropropane with 1,1,2,2-tetrafluoroethoxy groups, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product . The use of advanced equipment and optimized reaction conditions helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms[][3].

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can undergo such reactions under appropriate conditions[][3].

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile[][3].

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions[][3].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of this compound[3][3].

Scientific Research Applications

1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of fluorinated polymers, which have unique properties such as high thermal stability and chemical resistance[][4].

    Biology: The compound’s hydrophobic nature makes it useful in the study of membrane proteins and other biological systems[][4].

    Medicine: While specific medical applications are less documented, its chemical properties suggest potential use in drug delivery systems and medical coatings[][4].

    Industry: It is widely used as a surfactant, lubricant, and sealant in various industrial applications[][4].

Properties

IUPAC Name

1,3-bis(1,1,2,2-tetrafluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F8O2/c8-4(9)6(12,13)16-2-1-3-17-7(14,15)5(10)11/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGHYGBPZYNJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(F)F)(F)F)COC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569267
Record name 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138845-14-4
Record name 1,3-Bis(1,1,2,2-tetrafluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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